KTX-582 intermediate-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

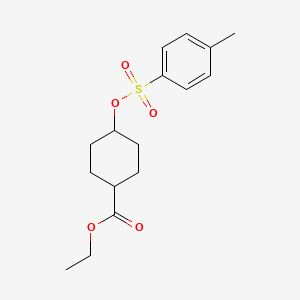

Structure

2D Structure

Properties

CAS No. |

93164-43-3 |

|---|---|

Molecular Formula |

C16H22O5S |

Molecular Weight |

326.4 g/mol |

IUPAC Name |

ethyl 4-(4-methylphenyl)sulfonyloxycyclohexane-1-carboxylate |

InChI |

InChI=1S/C16H22O5S/c1-3-20-16(17)13-6-8-14(9-7-13)21-22(18,19)15-10-4-12(2)5-11-15/h4-5,10-11,13-14H,3,6-9H2,1-2H3 |

InChI Key |

AHJHOPFLUQMYHC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CCC(CC1)OS(=O)(=O)C2=CC=C(C=C2)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to KTX-582 Intermediate-1: A Key Building Block in the Synthesis of a Novel IRAK4 Degrader

Disclaimer: The specific chemical structure and detailed experimental protocols for "KTX-582 intermediate-1" are not publicly available and are considered proprietary information. This guide is constructed based on inferred knowledge from the synthesis of similar molecules, particularly Proteolysis Targeting Chimeras (PROTACs), and publicly available information on KTX-582 and its other intermediates. The information presented herein is for research and informational purposes only.

Introduction

KTX-582 is a potent, heterobifunctional PROTAC designed to induce the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2] IRAK4 is a critical kinase in the innate immune signaling pathway, and its dysregulation is implicated in various inflammatory diseases and cancers.[3] As a PROTAC, KTX-582 functions by recruiting the Cereblon (CRBN) E3 ubiquitin ligase to IRAK4, leading to its ubiquitination and subsequent degradation by the proteasome.[4][5]

The synthesis of complex molecules like KTX-582 typically follows a modular approach, involving the preparation of key intermediates that are later coupled to form the final compound. "this compound" is one such precursor in the manufacturing of KTX-582.[6][7] Based on common strategies for PROTAC synthesis, it is plausible that "this compound" is a functionalized ligand for the E3 ligase, Cereblon, prepared for subsequent attachment to a linker.

Plausible Chemical Structure and Properties of this compound

While the exact structure is not disclosed, a probable identity for "this compound" is a derivative of pomalidomide (B1683931) or thalidomide, which are common Cereblon ligands used in PROTAC design. This intermediate would be functionalized with a reactive group (e.g., an amine, carboxylic acid, or alkyne) to enable covalent linkage to the PROTAC linker.

Table 1: Inferred Physicochemical Properties of this compound

| Property | Inferred Value |

| Plausible Identity | Functionalized Pomalidomide Derivative |

| CAS Number | 845508-29-4 |

| Molecular Formula | C16H17N3O4 (representative example) |

| Molecular Weight | 315.33 g/mol (representative example) |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) |

| Purity | ≥95% (as per typical research-grade chemicals) |

Generalized Synthesis and Experimental Protocols

The synthesis of a functionalized Cereblon ligand, as a plausible "this compound", generally involves the modification of a commercially available starting material like pomalidomide. The following protocol describes a representative synthesis of an amine-functionalized pomalidomide derivative that can serve as a key intermediate for PROTAC assembly.

Protocol 1: Synthesis of an Amine-Functionalized Pomalidomide Intermediate

This protocol outlines the synthesis of a pomalidomide derivative with a linker attachment point, a common strategy in PROTAC development.

Materials:

-

Pomalidomide

-

1-bromo-2-(2-bromoethoxy)ethane

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Sodium azide (B81097) (NaN₃)

-

Triphenylphosphine (B44618) (PPh₃)

-

Tetrahydrofuran (THF)

-

Water

-

Dichloromethane (DCM)

-

Sodium sulfate (B86663) (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate (B1210297)

-

Hexanes

Procedure:

-

Alkylation of Pomalidomide:

-

To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1-bromo-2-(2-bromoethoxy)ethane (1.5 eq) dropwise to the reaction mixture.

-

Stir the reaction at 60°C for 12-16 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the alkylated pomalidomide.

-

-

Azide Formation:

-

Dissolve the alkylated pomalidomide (1.0 eq) in a mixture of DMF and water.

-

Add sodium azide (3.0 eq) to the solution.

-

Heat the reaction to 80°C and stir for 4-6 hours, monitoring by TLC or LC-MS.

-

After completion, cool the reaction and extract with ethyl acetate (3x).

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate to obtain the azido-functionalized intermediate.

-

-

Staudinger Reduction to Amine:

-

Dissolve the azido-intermediate (1.0 eq) in THF.

-

Add triphenylphosphine (1.2 eq) and stir at room temperature for 2 hours.

-

Add water (5.0 eq) and heat the reaction to 50°C for 6-8 hours.

-

Monitor the reaction for the formation of the amine by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the final amine-functionalized pomalidomide intermediate ("this compound" analogue).

-

Role in KTX-582 Synthesis and Mechanism of Action

"this compound" would serve as one of the three essential modules for the final assembly of KTX-582. The general workflow involves the coupling of this intermediate with a linker, followed by the attachment of the IRAK4-targeting ligand.

Caption: Modular workflow for the synthesis of KTX-582.

Once synthesized, KTX-582 acts as a molecular bridge to induce the degradation of IRAK4. This process effectively shuts down the downstream signaling cascade that promotes inflammation and cell survival in certain pathological contexts.

Caption: Mechanism of action of KTX-582 in IRAK4 degradation.

References

- 1. adooq.com [adooq.com]

- 2. amsbio.com [amsbio.com]

- 3. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. kymeratx.com [kymeratx.com]

- 5. benchchem.com [benchchem.com]

- 6. glpbio.cn [glpbio.cn]

- 7. This compound 845508-29-4 | MCE [medchemexpress.cn]

KTX-582 Intermediate-1: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

KTX-582 is an investigational therapeutic agent identified as a potent and selective degrader of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). The synthesis of this complex molecule involves a multi-step process, with "KTX-582 intermediate-1" serving as a critical building block. This technical guide provides an in-depth overview of this compound, including its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and its role in the broader context of KTX-582's mechanism of action. This document is intended to be a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, drug discovery, and development.

Chemical Identity and Properties

IUPAC Name: ethyl (1s,4s)-4-(tosyloxy)cyclohexane-1-carboxylate[1]

CAS Number: 845508-29-4[1]

This intermediate is a tosylated derivative of ethyl 4-hydroxycyclohexanecarboxylate. The tosyl group is an excellent leaving group, making this intermediate amenable to nucleophilic substitution reactions, a key step in the elaboration of the KTX-582 scaffold.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its characterization, handling, and use in synthetic procedures.

| Property | Value |

| Molecular Formula | C₁₆H₂₂O₅S |

| Molecular Weight | 326.4 g/mol |

| Appearance | White to off-white solid (predicted) |

| Storage Temperature | 2-8°C[1] |

| Purity | ≥98% (typical)[1] |

Synthesis of this compound

The synthesis of this compound involves the tosylation of the hydroxyl group of ethyl (1s,4s)-4-hydroxycyclohexane-1-carboxylate. The following is a detailed experimental protocol based on established chemical principles for such transformations.

Experimental Protocol: Synthesis of ethyl (1s,4s)-4-(tosyloxy)cyclohexane-1-carboxylate

Materials:

-

ethyl (1s,4s)-4-hydroxycyclohexane-1-carboxylate

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (B92270) (anhydrous)

-

Dichloromethane (B109758) (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexanes and Ethyl Acetate (B1210297) (for chromatography)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add ethyl (1s,4s)-4-hydroxycyclohexane-1-carboxylate (1.0 equivalent). Dissolve the starting material in anhydrous dichloromethane (DCM).

-

Addition of Reagents: Cool the solution to 0 °C using an ice bath. To the stirred solution, add anhydrous pyridine (2.0 equivalents) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 equivalents).

-

Reaction Monitoring: Allow the reaction mixture to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by the slow addition of 1 M HCl at 0 °C. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.

-

Isolation and Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl (1s,4s)-4-(tosyloxy)cyclohexane-1-carboxylate.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Role in KTX-582 Synthesis and Signaling Pathway Context

This compound is a non-pharmacologically active precursor in the synthesis of KTX-582. Its sole purpose is to facilitate the construction of the final drug molecule by providing a reactive handle for subsequent chemical transformations.

The final product, KTX-582, functions as a heterobifunctional degrader that simultaneously binds to the E3 ubiquitin ligase Cereblon (CRBN) and the target protein, IRAK4. This proximity induces the ubiquitination of IRAK4, marking it for degradation by the proteasome. The degradation of IRAK4 disrupts the signaling cascade downstream of Toll-like receptors (TLRs) and the IL-1 receptor, which is implicated in various inflammatory and oncological conditions.

Below is a simplified representation of the KTX-582 mechanism of action.

The following diagram illustrates the logical workflow for the synthesis and utilization of this compound.

Conclusion

This compound is a well-defined chemical entity with a crucial role in the synthetic pathway towards the IRAK4 degrader, KTX-582. This guide provides essential data and a detailed experimental protocol to aid researchers in their synthetic efforts. A thorough understanding of the synthesis and properties of this intermediate is fundamental for the efficient and scalable production of KTX-582, a promising therapeutic candidate.

References

The Role of KTX-582 Intermediate-1 in the Synthesis of the IRAK4 Degrader KTX-582: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 17, 2025

Abstract

KTX-582 is a potent, heterobifunctional proteolysis-targeting chimera (PROTAC) that induces the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and the transcription factor Ikaros.[1] This technical guide delineates the pivotal role of "KTX-582 intermediate-1" in the synthesis of KTX-582. While the precise, step-by-step synthesis protocol for KTX-582 is proprietary to Kymera Therapeutics and not publicly available, this document pieces together information from patent literature on analogous compounds, chemical vendor data, and scientific presentations to provide a comprehensive overview of the likely synthetic strategy.[2] This guide includes a plausible synthesis pathway, detailed representative experimental methodologies, and the relevant biological context for KTX-582's mechanism of action.

Introduction to KTX-582 and its Mechanism of Action

KTX-582 is a key investigational molecule in the field of targeted protein degradation. It is designed to simultaneously bind to the E3 ubiquitin ligase Cereblon (CRBN) and the target proteins IRAK4 and Ikaros, leading to their ubiquitination and subsequent degradation by the proteasome. The degradation of IRAK4, a critical kinase in the Toll-like receptor (TLR) and IL-1 receptor signaling pathways, disrupts pro-inflammatory cascades, making it a promising therapeutic strategy for autoimmune diseases and certain cancers.

Signaling Pathway of IRAK4

The diagram below illustrates the signaling pathway involving IRAK4 and the mechanism by which KTX-582 is proposed to inhibit this pathway through targeted degradation.

The Synthesis of KTX-582: A Modular Approach

The synthesis of a PROTAC molecule like KTX-582 is a modular process, typically involving the separate synthesis of three key components: the target-binding ligand (warhead), the E3 ligase-binding ligand, and a linker, which are then coupled together. Based on the identified intermediates, the synthesis of KTX-582 likely follows this strategy.

Known Intermediates in the KTX-582 Synthesis

Several intermediates in the synthesis of KTX-582 have been identified through chemical suppliers, providing critical insights into the overall synthetic route.

| Intermediate Name | Structure | IUPAC Name | CAS Number |

| This compound |  | ethyl (1s,4s)-4-(tosyloxy)cyclohexane-1-carboxylate | 845508-29-4 |

| KTX-582 intermediate-4 |  | methyl 5-amino-1H-indazole-6-carboxylate | 1000373-79-4 |

Note: Placeholder images are used for structures as the exact structures from a definitive public source are unavailable.

The Pivotal Role of this compound

This compound , ethyl (1s,4s)-4-(tosyloxy)cyclohexane-1-carboxylate, is a bifunctional molecule that likely serves as a core component of the linker used to connect the IRAK4-binding moiety to the Cereblon ligand. The tosyloxy group is an excellent leaving group, making it susceptible to nucleophilic substitution. This allows for the attachment of another part of the linker or the E3 ligase ligand. The ethyl carboxylate group provides a handle for further chemical modification, such as hydrolysis to the corresponding carboxylic acid, which can then be activated and coupled to an amine on the IRAK4-binding ligand.

Proposed Synthetic Workflow

The following diagram outlines a plausible synthetic workflow for KTX-582, highlighting the integration of "this compound".

Quantitative Data

While specific quantitative data for the synthesis of KTX-582 is not publicly available, the biological activity of the final compound has been reported.

| Parameter | Value | Assay Conditions | Reference |

| IRAK4 DC50 | 4 nM | OCI-Ly10 cells | [1] |

| Ikaros DC50 | 5 nM | OCI-Ly10 cells | [1] |

| OCI-Ly10 CTG IC50 | 28 nM | Not specified |

Representative Experimental Protocols

Disclaimer: The following protocols are representative examples based on the synthesis of analogous IRAK4 degraders, such as KT-474, and have not been experimentally verified for the synthesis of KTX-582.

Synthesis of Functionalized Linker from this compound

-

Nucleophilic Substitution: To a solution of This compound (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF), is added a linker precursor containing a nucleophile (e.g., an amine or thiol, 1.1 eq) and a base such as diisopropylethylamine (DIPEA, 2.0 eq). The reaction mixture is stirred at room temperature for 12-18 hours.

-

Work-up and Purification: The reaction mixture is diluted with ethyl acetate (B1210297) and washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel.

-

Ester Hydrolysis: The purified ester is dissolved in a mixture of tetrahydrofuran (B95107) (THF) and water. Lithium hydroxide (B78521) (LiOH, 3.0 eq) is added, and the mixture is stirred at room temperature for 4-6 hours until the reaction is complete as monitored by TLC.

-

Acidification and Extraction: The reaction mixture is acidified to pH 3-4 with 1N HCl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the carboxylic acid linker.

Amide Coupling to form Linker-CRBN Conjugate

-

Activation of Carboxylic Acid: To a solution of the carboxylic acid linker (1.0 eq) in DMF are added a coupling reagent such as HATU (1.2 eq) and a base such as DIPEA (2.0 eq). The mixture is stirred at room temperature for 15 minutes.

-

Addition of Amine: An amine-functionalized Cereblon ligand (e.g., a pomalidomide derivative, 1.0 eq) is added to the reaction mixture.

-

Reaction and Purification: The reaction is stirred at room temperature for 6-12 hours. The product is isolated by preparative HPLC to yield the pure Linker-CRBN conjugate.

Final Amide Coupling to Yield KTX-582

-

Coupling Reaction: The Linker-CRBN conjugate (with a terminal carboxylic acid or activated ester) and the amine-functionalized IRAK4 ligand (derived from KTX-582 intermediate-4 ) are coupled using standard amide bond formation conditions as described in section 5.2.

-

Final Purification: The final product, KTX-582, is purified by preparative HPLC to achieve high purity. Characterization is performed using LC-MS and NMR spectroscopy.

Conclusion

"this compound" is a critical building block in the modular synthesis of the IRAK4 degrader KTX-582. Its structure allows it to function as a key component of the linker, enabling the covalent attachment of the IRAK4-binding and Cereblon-binding moieties. While the exact synthetic protocol for KTX-582 remains proprietary, the analysis of its intermediates and comparison with analogous IRAK4 degraders provide a robust framework for understanding its synthesis. The potent biological activity of KTX-582 underscores the importance of its well-designed chemical architecture, which is made possible by the strategic use of intermediates like this compound. Further disclosure of the complete synthesis by its originators will be of significant interest to the drug development community.

References

- 1. Discovery of KT-474—a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of KT-474─a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of KTX-582 Intermediate-1 in the Synthesis and Mechanism of Action of IRAK4 Degraders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the synthesis and mechanism of action of IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) degraders, with a specific focus on the conceptual role of intermediates, exemplified by the term "KTX-582 intermediate-1," in the generation of potent therapeutic agents like KTX-582. While the precise chemical structure of "this compound" is not publicly available, this document will elucidate the fundamental principles of its role in the synthesis of hetero-bifunctional degraders. We will also explore the critical function of IRAK4 in inflammatory signaling pathways and how its degradation offers a promising therapeutic strategy.

Introduction to IRAK4 and Its Role in Disease

IRAK4 is a serine/threonine kinase that plays a central role in the innate immune system. It functions as a critical upstream kinase in the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2][3] Upon activation of these receptors, IRAK4 is recruited to the receptor complex via the adaptor protein MyD88, forming a complex known as the Myddosome.[4] Within the Myddosome, IRAK4 possesses both a kinase function and a scaffolding function, both of which are essential for the downstream activation of signaling pathways, including the NF-κB and MAPK pathways.[2][5] These pathways ultimately lead to the production of pro-inflammatory cytokines and chemokines.

Dysregulation of IRAK4 signaling is implicated in a variety of autoimmune diseases and cancers.[2] Therefore, targeting IRAK4 has emerged as a compelling therapeutic strategy. While small molecule inhibitors can block the kinase activity of IRAK4, they may not fully abrogate its scaffolding function, which can still contribute to downstream signaling.[2][6] This limitation has driven the development of IRAK4 degraders, which aim to eliminate the entire IRAK4 protein, thereby blocking both its kinase and scaffolding activities.[6][7]

The PROTAC Approach to IRAK4 Degradation

KTX-582 is a potent IRAK4 degrader that utilizes Proteolysis Targeting Chimera (PROTAC) technology.[8][9][10] PROTACs are hetero-bifunctional molecules that consist of three key components:

-

A ligand that binds to the target protein: In this case, an IRAK4 inhibitor.

-

A ligand that recruits an E3 ubiquitin ligase: KTX-582 utilizes a ligand for the Cereblon (CRBN) E3 ligase.[5]

-

A chemical linker that connects the two ligands.[5]

The PROTAC molecule facilitates the formation of a ternary complex between IRAK4 and the E3 ligase.[5] This proximity induces the E3 ligase to ubiquitinate IRAK4, marking it for degradation by the proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.

The Conceptual Role of "this compound" in Synthesis

While the specific structure of "this compound" is proprietary, its designation suggests a crucial precursor in the multi-step synthesis of the final KTX-582 molecule. The synthesis of a PROTAC like KTX-582 is a complex process that involves the careful assembly of the three key components.

A plausible synthetic route would involve the synthesis of the IRAK4-binding moiety and the E3 ligase-binding moiety separately, followed by their conjugation using a suitable linker. "this compound" likely represents one of these key building blocks, or a partially assembled construct. For instance, it could be:

-

The IRAK4 ligand with a reactive handle for linker attachment.

-

The E3 ligase ligand with a reactive handle.

-

The linker molecule with reactive groups at both ends.

-

A combination of two of these components (e.g., the IRAK4 ligand already attached to the linker).

The following diagram illustrates a generalized synthetic workflow for a PROTAC, highlighting the potential position of a key intermediate.

References

- 1. IRAK4 - Wikipedia [en.wikipedia.org]

- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]

- 5. IRAK4 degrader in hidradenitis suppurativa and atopic dermatitis: a phase 1 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. KTX-582 | IRAK4降解剂 | MCE [medchemexpress.cn]

- 10. IRAK | DC Chemicals [dcchemicals.com]

KTX-582 Intermediate-1: A Technical Guide to its Role in Novel PROTAC-Based IRAK4/Ikaros Degraders

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of KTX-582 intermediate-1 and its pivotal role in the synthesis of KTX-582, a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and the transcription factor Ikaros. PROTAC technology represents a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-based inhibition to a catalytic, event-driven mechanism of targeted protein elimination. This document details the current understanding of KTX-582, its molecular targets, and its potential therapeutic applications, with a focus on the underlying chemistry and biology for researchers in drug development.

The PROTAC Approach: A Paradigm Shift in Drug Discovery

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to selectively eliminate proteins of interest (POIs). A PROTAC molecule typically consists of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. By bringing the target protein and an E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target, marking it for degradation by the proteasome.

KTX-582 and its Molecular Targets: IRAK4 and Ikaros

KTX-582 is a potent PROTAC degrader that simultaneously targets IRAK4 and the Ikaros family of zinc finger transcription factors (Ikaros and Aiolos) for proteasomal degradation.[1][2] This dual-targeting approach is particularly relevant in certain hematological malignancies, such as Diffuse Large B-Cell Lymphoma (DLBCL), where both signaling pathways are implicated in tumor cell survival and proliferation.

IRAK4 Signaling in DLBCL

IRAK4 is a critical serine/threonine kinase that plays a central role in the innate immune response through its involvement in Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling. In certain subtypes of DLBCL, particularly the Activated B-Cell (ABC) subtype, mutations in the MYD88 gene (e.g., L265P) lead to constitutive activation of the IRAK4 signaling pathway. This aberrant signaling results in the downstream activation of NF-κB, a key transcription factor that promotes cell survival and proliferation.[3][4]

Ikaros and its Role in B-Cell Malignancies

Ikaros (IKZF1) and Aiolos (IKZF3) are lymphoid-specific transcription factors that are essential for normal lymphocyte development. In certain B-cell malignancies, the degradation of Ikaros and Aiolos has been shown to have anti-tumor effects.

This compound: A Key Building Block

The synthesis of a complex molecule like KTX-582 involves a multi-step process. "this compound" has been identified as a key building block in this synthesis.

Chemical Identity of this compound:

-

IUPAC Name: ethyl (1s,4s)-4-(tosyloxy)cyclohexane-1-carboxylate

Another potential intermediate in the synthesis of KTX-582 is:

-

KTX-582 intermediate-4: methyl 5-amino-1H-indazole-6-carboxylate

The structures of these intermediates suggest a synthetic strategy where the indazole moiety likely serves as a precursor to the IRAK4-binding warhead, while the cyclohexane (B81311) derivative may be part of the linker or involved in its attachment to the E3 ligase ligand.

Quantitative Data on KTX-582 Activity

The potency of KTX-582 has been quantified through the determination of its half-maximal degradation concentration (DC50) and its half-maximal inhibitory concentration (IC50) in relevant cell lines.

| Parameter | Target | Cell Line | Value | Reference |

| DC50 | IRAK4 | OCI-Ly10 | 4 nM | [5][6] |

| DC50 | Ikaros | OCI-Ly10 | 5 nM | [5][6] |

| IC50 (CTG) | - | OCI-Ly10 | 28 nM | [5] |

| IC50 | IRAK4 (whole blood) | Monocytes/Lymphocytes | <0.05 µM | [6] |

| IC50 (LPS-induced TNFα) | IRAK4 (human whole blood) | - | 0.05 - 1 µM | [6] |

Experimental Protocols

Detailed, step-by-step protocols for the synthesis of KTX-582 are proprietary and not publicly available. However, based on the known intermediates and general PROTAC synthesis strategies, a plausible synthetic workflow can be outlined.

Western Blot Protocol for IRAK4 and Ikaros Degradation (Adapted)

This protocol is adapted from established methods for measuring PROTAC-induced protein degradation and can be optimized for KTX-582.

1. Cell Culture and Treatment:

-

Culture DLBCL cell lines (e.g., OCI-Ly10) in appropriate media and conditions.

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat cells with a dose-response range of KTX-582 (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

2. Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

4. SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE on an appropriate percentage polyacrylamide gel.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against IRAK4, Ikaros, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

5. Data Analysis:

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the protein levels of IRAK4 and Ikaros to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle control.

-

Determine the DC50 value by plotting the percentage of degradation against the log of the KTX-582 concentration.

Cell Viability Assay (MTT Assay)

1. Cell Seeding:

-

Seed DLBCL cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

-

Prepare serial dilutions of KTX-582 in culture medium.

-

Add the compounds to the respective wells and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

3. MTT Addition:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

4. Formazan Solubilization:

-

Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well.

-

Gently shake the plate to dissolve the formazan crystals.

5. Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

6. Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of viability against the log of the KTX-582 concentration.

Conclusion

This compound is a crucial component in the synthesis of the dual IRAK4/Ikaros PROTAC degrader, KTX-582. The development of KTX-582 exemplifies the potential of targeted protein degradation as a therapeutic strategy for diseases with high unmet medical need, such as specific subtypes of DLBCL. Further research into the optimization of the synthetic route and a deeper understanding of the biological consequences of dual IRAK4 and Ikaros degradation will be critical for the clinical translation of this promising therapeutic modality. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers working in this exciting field.

References

- 1. adooq.com [adooq.com]

- 2. amsbio.com [amsbio.com]

- 3. Discovery of KT-474—a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. kymeratx.com [kymeratx.com]

- 5. kymeratx.com [kymeratx.com]

- 6. medchemexpress.com [medchemexpress.com]

KTX-582 Intermediate-1: A Linchpin in the Synthesis of a Potent IRAK4/Ikaros Degrader for Targeted Protein Degradation Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this field, acting as heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate proteins of interest. This technical guide focuses on KTX-582, a potent PROTAC that induces the degradation of both Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and the Ikaros family of zinc finger transcription factors (Ikaros/Aiolos). Central to the creation of this powerful research tool is KTX-582 intermediate-1 , a key chemical building block in its synthesis. This document will delve into the technical details of KTX-582, its mechanism of action, relevant experimental protocols, and the critical role of its synthetic precursors.

KTX-582 and its Synthetic Precursor: Intermediate-1

KTX-582 is a highly effective degrader of IRAK4 and Ikaros, with reported half-maximal degradation concentrations (DC50) of 4 nM and 5 nM, respectively.[1][2][3] Its dual-targeting capability makes it a valuable tool for investigating the downstream consequences of IRAK4 and Ikaros ablation in various disease models, particularly in hematological malignancies like MYD88-mutant Diffuse Large B-cell Lymphoma (DLBCL).[4]

The synthesis of a complex molecule like KTX-582 involves a multi-step process utilizing several key intermediates. This compound is one such crucial precursor. While the full, proprietary synthesis route of KTX-582 is not publicly disclosed, the available information on this compound provides insights into the chemical framework required for the final compound's assembly.

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 845508-29-4 |

| IUPAC Name | ethyl (1s,4s)-4-(tosyloxy)cyclohexane-1-carboxylate |

| Molecular Formula | C16H22O5S |

| Purity | ≥98% |

| Storage Temperature | 2-8°C |

This data is compiled from commercially available sources for this compound.

The structure of this compound suggests its role in forming a part of the linker or the ligand that binds to the target protein or the E3 ligase. The synthesis of a PROTAC like KTX-582 involves the strategic connection of a ligand for the protein of interest (IRAK4), a ligand for an E3 ubiquitin ligase (commonly Cereblon or VHL), and a chemical linker. This compound is integral to the construction of one of these components.

Mechanism of Action: Targeted Protein Degradation via PROTAC Technology

KTX-582 functions as a classic PROTAC, hijacking the cell's ubiquitin-proteasome system to induce the degradation of its target proteins. The process can be summarized in the following steps:

-

Ternary Complex Formation : KTX-582, with its two distinct ligands, simultaneously binds to both the IRAK4 protein and the Cereblon (CRBN) E3 ubiquitin ligase, forming a ternary complex.

-

Ubiquitination : The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules to the surface of the IRAK4 protein.

-

Proteasomal Recognition and Degradation : The polyubiquitinated IRAK4 is then recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides.

-

Recycling : KTX-582 is released from the complex and can proceed to bind to another IRAK4 protein and E3 ligase, acting catalytically to induce multiple rounds of degradation.

The same mechanism applies to the degradation of Ikaros, making KTX-582 a dual-targeting degrader.

Caption: Workflow of KTX-582 mediated targeted protein degradation.

IRAK4 Signaling Pathway

IRAK4 is a critical kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, which are essential components of the innate immune system. Upon ligand binding to these receptors, a signaling complex called the Myddosome is formed, which includes the adaptor protein MyD88 and IRAK family kinases. IRAK4 is the master kinase in this complex, phosphorylating and activating downstream kinases like IRAK1, which ultimately leads to the activation of transcription factors such as NF-κB and AP-1, driving inflammatory responses. In certain cancers, such as MYD88-mutant DLBCL, this pathway is constitutively active, promoting cell survival and proliferation. By degrading IRAK4, KTX-582 effectively shuts down this pro-survival signaling cascade.

Caption: KTX-582 induces IRAK4 degradation, blocking downstream signaling.

Quantitative Data Summary

The potency of KTX-582 and related compounds is typically assessed by their DC50 and IC50 values in relevant cell lines.

Table 2: In Vitro Activity of KTX-582 and Related Compounds

| Compound | Target | Assay | Cell Line | Value (nM) |

| KTX-582 | IRAK4 | DC50 | - | 4 |

| Ikaros | DC50 | - | 5 | |

| Cell Viability | IC50 | OCI-Ly10 | 28 | |

| KTX-955 | IRAK4 | DC50 | - | 5 |

| Ikaros | DC50 | - | 130 | |

| Cell Viability | IC50 | OCI-Ly10 | 1,800 | |

| KT-413 | IRAK4 | DC50 | - | 18 |

| Ikaros | DC50 | - | 12 | |

| Cell Viability | IC50 | OCI-Ly10 | 270 |

Data compiled from Kymera Therapeutics presentations.[5]

Experimental Protocols

Determination of DC50 by Western Blot

This protocol outlines a general procedure for determining the half-maximal degradation concentration (DC50) of a PROTAC like KTX-582.

a. Cell Culture and Treatment:

-

Seed the desired cell line (e.g., OCI-Ly10) in 6-well plates and allow them to adhere or reach the desired confluency.

-

Prepare serial dilutions of KTX-582 in fresh culture medium. A typical concentration range would be from 0.1 nM to 1000 nM. Include a vehicle control (e.g., DMSO).

-

Remove the old medium from the cells and add the medium containing the different concentrations of KTX-582.

-

Incubate the cells for a predetermined time (e.g., 18-24 hours) at 37°C in a CO2 incubator.

b. Cell Lysis and Protein Quantification:

-

After incubation, place the plates on ice and wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to microcentrifuge tubes.

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

c. Western Blotting:

-

Normalize the protein concentration of all samples.

-

Prepare samples with Laemmli buffer and denature by heating.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against the target protein (IRAK4 or Ikaros) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the chemiluminescent signal using an imaging system.

-

Strip or cut the membrane and re-probe for a loading control (e.g., GAPDH, β-actin).

d. Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control.

-

Calculate the percentage of remaining protein relative to the vehicle-treated control.

-

Plot the percentage of remaining protein against the logarithm of the KTX-582 concentration and fit the data to a dose-response curve to determine the DC50 value.

Caption: A stepwise workflow for determining protein degradation.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol is used to assess the induction of apoptosis in cells treated with KTX-582.

a. Cell Treatment:

-

Culture cells as described above and treat with KTX-582 at various concentrations for a specified time (e.g., 48-72 hours). Include positive and negative controls.

b. Staining:

-

Harvest the cells (including any floating cells in the medium) and centrifuge.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add more 1X Binding Buffer to each tube before analysis.

c. Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates.

-

Acquire data for each sample.

d. Data Analysis:

-

Gate the cell populations based on their fluorescence:

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by KTX-582.

Conclusion

KTX-582 is a powerful dual degrader of IRAK4 and Ikaros, with significant potential in preclinical research, particularly in the context of hematological malignancies. The synthesis of this complex molecule relies on key building blocks like This compound . Understanding the mechanism of action, the targeted signaling pathways, and the appropriate experimental methodologies for characterization is crucial for researchers utilizing this and other PROTAC molecules. This guide provides a foundational overview to aid in the design and execution of studies in the exciting field of targeted protein degradation.

References

- 1. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 4. Western blot protocol for low abundance proteins | Abcam [abcam.com]

- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

An In-depth Technical Guide on the Core Function of KTX-582, a Derivative of KTX-582 Intermediate-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental evaluation of KTX-582, a potent protein degrader synthesized from the chemical precursor, KTX-582 intermediate-1. While "this compound" serves as a foundational chemical scaffold, it does not possess inherent biological activity. The focus of this guide is therefore on the active final compound, KTX-582.

KTX-582 is a heterobifunctional small molecule designed to induce the degradation of two key proteins implicated in the pathogenesis of certain cancers: Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and the lymphoid transcription factor Ikaros (and the related protein Aiolos).[1][2] This dual-degradation activity makes KTX-582 a promising therapeutic candidate, particularly for MYD88-mutant Diffuse Large B-cell Lymphoma (DLBCL), where it has been shown to induce apoptosis.[1][2]

Mechanism of Action

KTX-582 functions as a Proteolysis Targeting Chimera (PROTAC). It is composed of a ligand that binds to the target proteins (IRAK4 and Ikaros) and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. By bringing the target proteins and the E3 ligase into close proximity, KTX-582 facilitates the ubiquitination of IRAK4 and Ikaros, marking them for degradation by the proteasome. This targeted protein degradation approach effectively eliminates the scaffolding and enzymatic functions of these proteins.

Signaling Pathways

The degradation of IRAK4 and Ikaros by KTX-582 impacts critical signaling pathways that promote cancer cell survival and proliferation, primarily the NF-κB pathway.

-

IRAK4 Degradation and NF-κB Pathway Inhibition: In MYD88-mutant DLBCL, a mutated MYD88 protein leads to the constitutive formation of the Myddosome complex, which includes IRAK4. This results in the persistent activation of the NF-κB signaling pathway, a key driver of cell survival and proliferation. By degrading IRAK4, KTX-582 dismantles the Myddosome, thereby inhibiting downstream NF-κB signaling and promoting apoptosis.

-

Ikaros Degradation and Apoptosis Induction: Ikaros is a zinc finger transcription factor that plays a crucial role in lymphocyte development and has been implicated in the pathogenesis of various B-cell malignancies. Its degradation has been shown to have anti-tumor effects. The simultaneous degradation of Ikaros by KTX-582 is believed to contribute to its potent apoptotic effects in DLBCL.

Below are diagrams illustrating the key signaling pathway and a conceptual experimental workflow.

References

"KTX-582 intermediate-1" as a precursor for IRAK4 inhibitors

An in-depth technical guide on the role of KTX-582 Intermediate-1 as a precursor for potent IRAK4 degraders.

For researchers, scientists, and drug development professionals, understanding the synthetic pathways and biological activities of novel therapeutic agents is paramount. This document provides a detailed overview of KTX-582, a potent degrader of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), with a specific focus on its synthetic precursor, this compound.

Introduction to IRAK4 and its Role in Disease

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the innate immune system. It is a key component of the signaling pathways initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs)[1][2][3]. Upon activation of these receptors, IRAK4 is recruited to a signaling complex with the adaptor protein MyD88, where it phosphorylates and activates IRAK1[4][5]. This initiates a downstream signaling cascade that ultimately leads to the activation of transcription factors such as NF-κB and AP-1, and the production of pro-inflammatory cytokines[4][6][7].

Dysregulation of the IRAK4 signaling pathway is implicated in a variety of diseases, including autoimmune disorders like rheumatoid arthritis and lupus, as well as certain types of cancer, particularly those with mutations in the MYD88 gene[1][2][3][8]. Consequently, IRAK4 has emerged as a promising therapeutic target for the development of new anti-inflammatory and anti-cancer drugs[3][8][9].

The IRAK4 Signaling Pathway

The signaling cascade initiated by TLR and IL-1R activation is a tightly regulated process. The diagram below illustrates the key steps in this pathway, highlighting the central role of IRAK4.

KTX-582: A Potent IRAK4 Degrader

KTX-582 is a heterobifunctional molecule known as a proteolysis-targeting chimera (PROTAC). Unlike traditional enzyme inhibitors that only block the catalytic activity of a protein, PROTACs are designed to induce the degradation of the target protein. KTX-582 achieves this by simultaneously binding to IRAK4 and an E3 ubiquitin ligase, thereby leading to the ubiquitination and subsequent proteasomal degradation of IRAK4[7][10]. This dual-action mechanism, which eliminates both the kinase and scaffolding functions of IRAK4, may offer a more profound and durable therapeutic effect compared to kinase inhibition alone[7].

This compound: A Key Synthetic Precursor

The synthesis of a complex molecule like KTX-582 involves a multi-step process. "this compound" is a key building block in the synthesis of KTX-582[11][12]. While the specific, proprietary details of the synthetic route are not publicly available, the general workflow for producing a PROTAC like KTX-582 can be conceptualized as the synthesis of three key components—the target-binding ligand, the E3 ligase-binding ligand, and the linker—followed by their assembly. "this compound" is a precursor to one of these components.

The following diagram illustrates a conceptual workflow for the synthesis of a PROTAC, highlighting the role of intermediates.

Quantitative Data

KTX-582 has demonstrated high potency in degrading IRAK4 and the transcription factor Ikaros. The following table summarizes the available quantitative data for KTX-582 and other selected IRAK4 inhibitors and degraders for comparison.

| Compound | Target(s) | Assay Type | Potency (DC50/IC50) | Cell Line/System | Reference(s) |

| KTX-582 | IRAK4, Ikaros | Degradation | 4 nM (IRAK4), 5 nM (Ikaros) | - | [13][14][15] |

| IRAK4 | Degradation | <0.05 µM | Whole blood monocyte and lymphocyte | [14] | |

| IRAK4 | Inhibition | 0.05 - 1 µM | Human whole blood LPS TNFα | [14] | |

| CA-4948 | IRAK4 | Inhibition | 115 nM | - | [9][16] |

| Compound 32 | IRAK4 | Inhibition | 43 nM | - | [16] |

| Compound 42 | IRAK4 | Inhibition | 8.9 nM | - | [9][16] |

| KT-474 | IRAK4 | Degradation | 93-96% reduction from baseline | Human PBMC | [17] |

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of KTX-582 are proprietary. However, based on standard practices in the field of drug discovery and development, the following are representative methodologies for the key experiments cited.

General Protocol for Determining DC50 of an IRAK4 Degrader

The half-maximal degradation concentration (DC50) is a measure of the potency of a degrader. The following workflow outlines a typical experiment to determine the DC50 value.

Methodology:

-

Cell Culture: A relevant cell line, such as a MYD88-mutant diffuse large B-cell lymphoma (DLBCL) cell line, is cultured under appropriate conditions[13][14].

-

Compound Treatment: The cells are treated with a range of concentrations of the degrader (e.g., KTX-582).

-

Incubation: The treated cells are incubated for a fixed period to allow for protein degradation to occur.

-

Cell Lysis: The cells are lysed to release their protein content.

-

Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading in the subsequent steps.

-

Detection of IRAK4: The levels of IRAK4 protein in each sample are measured. This is typically done by Western blotting, using an antibody specific to IRAK4, or by mass spectrometry[17]. A loading control protein (e.g., GAPDH) is also measured to normalize the data.

-

Data Analysis: The amount of IRAK4 protein at each concentration of the degrader is quantified and normalized to the loading control and the untreated control. A dose-response curve is then plotted, and the DC50 value is calculated as the concentration of the degrader that results in a 50% reduction in the level of the target protein.

General Protocol for Apoptosis Assay

The ability of KTX-582 to induce apoptosis (programmed cell death) in cancer cells is a key indicator of its therapeutic potential[13][14].

Methodology:

-

Cell Treatment: Cancer cells (e.g., MYD88-mutant DLBCL) are treated with KTX-582 at various concentrations for a specified time.

-

Apoptosis Staining: The cells are stained with reagents that can differentiate between live, apoptotic, and necrotic cells. A common method is using Annexin V (which binds to apoptotic cells) and a viability dye like propidium (B1200493) iodide (PI).

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in each state (live, early apoptosis, late apoptosis, necrosis).

-

Data Analysis: The percentage of apoptotic cells is plotted against the concentration of KTX-582 to determine its dose-dependent effect on apoptosis induction.

Conclusion

KTX-582 represents a promising therapeutic strategy for diseases driven by IRAK4 signaling. As a potent IRAK4 degrader, it offers a novel mechanism of action that may provide advantages over traditional kinase inhibitors. The synthesis of this complex molecule relies on key precursors such as "this compound." While the specifics of its synthesis are proprietary, the available data on the biological activity of KTX-582 underscore the importance of continued research into IRAK4-targeted therapies and the development of efficient synthetic routes to enable their clinical investigation. This technical guide provides a comprehensive overview of the current public knowledge surrounding KTX-582 and its synthetic origins, serving as a valuable resource for professionals in the field of drug discovery and development.

References

- 1. IRAK4 - Wikipedia [en.wikipedia.org]

- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]

- 5. bellbrooklabs.com [bellbrooklabs.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. sophion.com [sophion.com]

- 10. adooq.com [adooq.com]

- 11. glpbio.cn [glpbio.cn]

- 12. alfagen.com.tr [alfagen.com.tr]

- 13. amsbio.com [amsbio.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. IRAK | DC Chemicals [dcchemicals.com]

- 16. Design, synthesis, evaluation and optimization of potent IRAK4 inhibitors alleviating production of inflammatory cytokines in LPS-induced SIRS model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. streetinsider.com [streetinsider.com]

A Technical Guide to KTX-582 and its Precursor in the Context of MYD88 Mutations

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of KTX-582, a potent degrader of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), with a focus on its relevance to cancers driven by mutations in the Myeloid Differentiation Primary Response 88 (MYD88) protein. Included is information on its synthesis intermediate, "KTX-582 intermediate-1," its mechanism of action, quantitative efficacy data, and key experimental protocols.

Introduction: Targeting the MYD88 Pathway

MYD88 is a critical adaptor protein that plays a central role in the innate immune system. It mediates signaling from Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), leading to the activation of downstream pathways crucial for inflammatory responses.[1][2] Gain-of-function mutations in MYD88, most notably the L265P mutation, are frequently found in various B-cell lymphomas, including Diffuse Large B-Cell Lymphoma (DLBCL).[3][4] These mutations lead to the spontaneous formation of a "Myddosome" complex, constitutively activating IRAK4 and, subsequently, the NF-κB and other pro-survival signaling pathways that drive lymphomagenesis.[3]

Targeting key components of this pathway is a rational therapeutic strategy. KTX-582 is a novel heterobifunctional degrader, also known as an IRAKIMiD, designed to induce the degradation of IRAK4 as well as the IMiD substrates Ikaros and Aiolos.[3][5] This dual action aims to inhibit both the NF-κB and IRF4 pathways activated by MYD88 mutations. "this compound" is a chemical precursor used in the synthesis of the final KTX-582 compound.[6][7][8]

Chemical Synthesis and the Role of this compound

KTX-582 is synthesized through a multi-step process. "this compound" (CAS NO: 845508-29-4) serves as a key building block in this synthetic route.[9] While the full, detailed synthesis protocol is proprietary and often detailed in patent literature such as WO2022147465 A1, the general principle involves the use of such intermediates to construct the final complex molecule.[9] The synthesis of heterobifunctional degraders like KTX-582 typically involves modular assembly, where a ligand for the target protein (IRAK4), a ligand for an E3 ubiquitin ligase (like Cereblon), and a linker are chemically joined. "this compound" constitutes one of these structural modules.[8]

Mechanism of Action in MYD88-Mutant Cancers

In cancers with MYD88 mutations, the mutated MYD88 protein spontaneously assembles with IRAK4 and IRAK1, forming a signaling complex that perpetually activates downstream pathways. KTX-582 functions by co-opting the body's natural protein disposal system. As a heterobifunctional degrader, it brings IRAK4 into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of IRAK4 by the proteasome. By eliminating IRAK4, KTX-582 effectively shuts down the constitutive signaling cascade upstream of NF-κB.[3][4]

Furthermore, by degrading the lymphoid transcription factors Ikaros and Aiolos, KTX-582 provides a dual mechanism of action, which can lead to enhanced anti-tumor activity in hematological malignancies.[3][5]

MYD88 signaling pathway in mutant cells and KTX-582's point of intervention.

Quantitative Data Summary

KTX-582 demonstrates potent degradation of its target proteins and subsequent inhibition of cancer cell growth, particularly in MYD88-mutant cell lines.

| Compound | Target | Assay Type | Value | Cell Line | Source |

| KTX-582 | IRAK4 | DC₅₀ (Degradation) | 4 nM | - | [4] |

| Ikaros | DC₅₀ (Degradation) | 5 nM | - | [4] | |

| Cell Viability | IC₅₀ (Inhibition) | 28 nM | OCI-Ly10 (DLBCL) | [4] | |

| KTX-955 | IRAK4 | DC₅₀ (Degradation) | 5 nM | - | [4] |

| Ikaros | DC₅₀ (Degradation) | 130 nM | - | [4] | |

| Cell Viability | IC₅₀ (Inhibition) | 1,800 nM | OCI-Ly10 (DLBCL) | [4] | |

| KT-413 | IRAK4 | DC₅₀ (Degradation) | 18 nM | - | [4] |

| Ikaros | DC₅₀ (Degradation) | 12 nM | - | [4] | |

| Cell Viability | IC₅₀ (Inhibition) | 270 nM | OCI-Ly10 (DLBCL) | [4] |

DC₅₀: Concentration required to induce 50% degradation of the target protein. IC₅₀: Concentration required to inhibit 50% of cell growth.

Key Experimental Protocols

The evaluation of KTX-582 and similar MYD88-pathway inhibitors involves several standard and specialized laboratory techniques.

This protocol is used to determine the cytotoxic effect of the compound on cancer cell lines.

-

Principle: Measures the metabolic activity of viable cells, which is proportional to the number of living cells.

-

Methodology:

-

Cell Seeding: Seed MYD88-mutant (e.g., OCI-Ly10) and wild-type DLBCL cell lines in 96-well plates.[3]

-

Compound Treatment: Expose cells to a serial dilution of KTX-582 or other inhibitors for a specified period (e.g., 24, 48, 72, 96 hours).[3][5]

-

Reagent Addition: Add a viability reagent such as CellTiter-Glo®, which lyses cells and generates a luminescent signal proportional to the amount of ATP present.[3]

-

Data Acquisition: Measure luminescence using a plate reader.

-

Analysis: Calculate IC₅₀ values by plotting cell viability against compound concentration.[3]

-

Workflow for a cell viability assay.

This protocol is essential to confirm the mechanism of action by directly measuring the degradation of target proteins.

-

Principle: Uses antibodies to detect the presence and quantity of specific proteins (e.g., IRAK4, Ikaros) in cell lysates.

-

Methodology:

-

Treatment: Treat cells with KTX-582 at various concentrations and for different time points.

-

Cell Lysis: Harvest cells and lyse them in RIPA buffer with protease inhibitors to extract total protein.[10]

-

Quantification: Determine protein concentration using a BCA assay to ensure equal loading.

-

Electrophoresis: Separate protein lysates by size using SDS-PAGE.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10]

-

Blocking & Probing: Block the membrane (e.g., with 5% BSA or milk) to prevent non-specific antibody binding. Incubate with primary antibodies against IRAK4, Ikaros, and a loading control (e.g., β-actin).[10]

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize using a chemiluminescence detection system.[10]

-

Analysis: Quantify band intensity to determine the percentage of protein degradation relative to the vehicle control.

-

This technique can be used to study the formation of the Myddosome complex and how it might be disrupted.

-

Principle: Uses an antibody to isolate a specific protein and its binding partners from a cell lysate.

-

Methodology:

-

Cell Transfection (Optional): For clearer results, cells (e.g., HEK293T) can be co-transfected with plasmids expressing tagged versions of the proteins of interest (e.g., HA-MyD88 and Flag-IRAK4).[11]

-

Treatment & Lysis: Treat cells with the inhibitor and then lyse them in a gentle buffer that preserves protein-protein interactions.

-

Immunoprecipitation: Incubate the cell lysate with an antibody against one of the tagged proteins (e.g., anti-Flag antibody).[12]

-

Capture: Add Protein A/G beads to capture the antibody-protein complexes.[12]

-

Washing & Elution: Wash the beads to remove non-specifically bound proteins and then elute the captured complexes.

-

Detection: Analyze the eluted proteins by Western blot, probing for the co-immunoprecipitated protein (e.g., with an anti-HA antibody).[12] A reduced signal in treated samples indicates inhibition of the interaction.

-

References

- 1. MyD88 and Its Inhibitors in Cancer: Prospects and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MyD88 and Cancer [xiahepublishing.com]

- 3. researchgate.net [researchgate.net]

- 4. kymeratx.com [kymeratx.com]

- 5. kymeratx.com [kymeratx.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. glpbio.cn [glpbio.cn]

- 10. Inhibition of Myeloid Differentiation Factor 88 Reduces Human and Mouse T-Cell Interleukin-17 and IFNγ Production and Ameliorates Experimental Autoimmune Encephalomyelitis Induced in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Pharmacological inhibition of MyD88 suppresses inflammation in tubular epithelial cells and prevents diabetic nephropathy in experimental mice - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling KTX-582 Intermediate-1: A Technical Primer for Antibody-Drug Conjugate Research

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) representing a significant stride forward in delivering potent cytotoxic agents directly to tumor cells. Within this innovative field, the development of novel payloads and their associated linker chemistries is paramount. This technical guide delves into the available information surrounding KTX-582 intermediate-1, a key building block in the synthesis of the IRAK4 and Ikaros degrader, KTX-582, and its potential implications for ADC research.

Introduction to KTX-582 and its Intermediate

KTX-582 is a potent degrader of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and the lymphoid transcription factors Ikaros and Aiolos.[1][2][3] By inducing the degradation of these proteins, KTX-582 offers a promising therapeutic strategy, particularly in hematological malignancies such as MYD88-mutant diffuse large B-cell lymphoma (DLBCL).[3] this compound is a crucial precursor in the chemical synthesis of the final KTX-582 compound.[1][2][4] While detailed public information on the intermediate itself is limited, understanding its role is essential for researchers working on the synthesis and application of KTX-582 and related molecules in the ADC context.

Physicochemical Properties

A summary of the available physicochemical data for this compound is presented in Table 1. This information is critical for its handling, characterization, and use in synthetic protocols.

| Property | Value | Source |

| CAS Number | 845508-29-4 | [1] |

| Molecular Formula | C16H22O5S | [4] |

| Molecular Weight | 326.41 g/mol | [4] |

| Purity | 98.61% | [4] |

| Solubility | 10 mM in DMSO | [4] |

| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [4] |

The Role of KTX-582 in Targeted Protein Degradation

KTX-582 functions as a heterobifunctional degrader, a type of molecule also known as a proteolysis-targeting chimera (PROTAC). These molecules induce the degradation of specific target proteins by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.

The proposed mechanism of action for a KTX-582-based ADC is visualized in the workflow below.

Synthesis and Experimental Protocols

Detailed, publicly available synthesis protocols for this compound are scarce, likely due to proprietary protection.[5] The synthesis of a related compound, KTX-582 intermediate-2, is described in patent literature (WO2022147465 A1), which is not fully accessible to the public.[5] Researchers interested in the synthesis are advised to consult the full patent documentation when it becomes available.[5]

While a specific protocol for this compound is not available, a generalized workflow for the synthesis and conjugation of a payload intermediate like this compound to an antibody is outlined below.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on KTX-582 and the E3 Ligase Cereblon (CRBN)

Introduction: The Intersection of Targeted Protein Degradation and Inflammation

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them. At the forefront of this technology are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural protein disposal system. This guide focuses on KTX-582, a potent PROTAC designed to degrade Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in inflammatory signaling pathways. A critical component of KTX-582's mechanism is its recruitment of the E3 ubiquitin ligase Cereblon (CRBN), highlighting the central role of this ligase in the development of novel degraders.

This document will provide a comprehensive overview of the interaction between KTX-582 and CRBN, including its mechanism of action, relevant quantitative data, and the experimental protocols used to characterize this interaction. It is important to note that "KTX-582 intermediate-1" is a chemical precursor used in the synthesis of the final KTX-582 molecule and is not designed to interact directly with CRBN. The focus of this guide is the final, biologically active KTX-582 PROTAC.

The Core Mechanism: KTX-582 and CRBN-Mediated Degradation

KTX-582 functions as a molecular bridge, bringing together the IRAK4 protein and the CRBN E3 ligase complex.[1][2] This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to lysine (B10760008) residues on the surface of IRAK4. The resulting polyubiquitinated IRAK4 is then recognized and degraded by the proteasome.[3][4] In addition to degrading IRAK4, KTX-582 also leads to the degradation of neosubstrates of CRBN, such as the transcription factors Ikaros and Aiolos.[1][2]

Signaling Pathway of KTX-582 Action

The following diagram illustrates the mechanism by which KTX-582 induces the degradation of IRAK4.

Quantitative Analysis of KTX-582 and CRBN Ligands

The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. This is often quantified by the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation). The binding affinity of the PROTAC's E3 ligase ligand to its target is also a critical parameter.

| Compound | Target | DC50 (nM) | Cell Line | Notes |

| KTX-582 | IRAK4 | 4 | MYD88 MT DLBCL | Potent degrader of IRAK4.[5][6] |

| Ikaros | 5 | MYD88 MT DLBCL | Also degrades the CRBN neosubstrate Ikaros.[5][6] | |

| KTX-955 | IRAK4 | 5 | Not Specified | A related IRAK4 degrader.[2][5] |

| Ikaros | 130 | Not Specified | Shows greater selectivity for IRAK4 over Ikaros compared to KTX-582.[2][5] |

The binding of ligands to CRBN can be quantified by their IC50 values in competitive binding assays.

| Ligand | IC50 (nM) | Assay Type |

| Thalidomide | 347.2 | Fluorescence Polarization |

| Lenalidomide | 268.6 | Fluorescence Polarization |

| Pomalidomide | 153.9 | Fluorescence Polarization |

Experimental Protocols

Characterizing the interaction between a PROTAC, its target, and an E3 ligase requires a suite of biochemical and cellular assays. Below are detailed methodologies for key experiments.

CRBN Binding Assay (Fluorescence Polarization)

This assay is used to determine the binding affinity of a compound to CRBN. It is a competitive assay where the compound of interest displaces a fluorescently labeled CRBN ligand.

Methodology:

-

Reagents: Purified recombinant CRBN, a fluorescently labeled CRBN binder (e.g., Cy5-labeled Thalidomide), and the test compound (e.g., KTX-582).[7]

-

Procedure:

-

A solution of CRBN and the fluorescently labeled ligand is prepared.

-

Serial dilutions of the test compound are added to the CRBN/ligand solution in a microplate.[7]

-

The plate is incubated to allow the binding to reach equilibrium.

-

The fluorescence polarization is measured using a microplate reader.

-

-

Data Analysis: The IC50 value is calculated by plotting the change in fluorescence polarization against the concentration of the test compound.

Protein Degradation Assay (Western Blot)

This is a standard method to quantify the degradation of a target protein in cells treated with a PROTAC.

Methodology:

-

Cell Culture and Treatment:

-

Cells expressing the target protein (e.g., IRAK4) are cultured to an appropriate density.

-

The cells are treated with varying concentrations of the PROTAC (e.g., KTX-582) for a specified time.

-

-

Protein Extraction: The cells are lysed to extract total protein.

-

SDS-PAGE and Western Blot:

-

Protein samples are separated by size using SDS-PAGE.

-

The separated proteins are transferred to a membrane.

-

The membrane is incubated with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to a reporter enzyme.

-

-

Detection and Analysis: The protein bands are visualized and quantified. The amount of target protein is normalized to a loading control (e.g., GAPDH). The DC50 and Dmax values are calculated from the dose-response curve.[4]

Experimental Workflow: From Binding to Degradation

The following diagram outlines the experimental workflow for characterizing a PROTAC like KTX-582.

Conclusion and Future Directions

KTX-582 exemplifies the potential of CRBN-recruiting PROTACs in targeting challenging disease drivers like IRAK4. The successful development of such molecules relies on a deep understanding of their interactions with the E3 ligase machinery, robust quantitative assays, and well-defined experimental protocols. While "this compound" is a vital component in the chemical synthesis of KTX-582, it is the final PROTAC molecule that engages with CRBN to elicit its therapeutic effect. Future research in this area will likely focus on developing PROTACs with even greater selectivity for their target proteins and fine-tuning their interactions with E3 ligases to optimize their degradation efficiency and minimize off-target effects.

References

- 1. kymeratx.com [kymeratx.com]

- 2. kymeratx.com [kymeratx.com]

- 3. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. bpsbioscience.com [bpsbioscience.com]

An In-depth Technical Guide to the Physicochemical Properties of KTX-582 Intermediate-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

KTX-582 is a targeted protein degrader with significant potential in therapeutic applications. Central to its synthesis is the formation of key intermediates, one of which is "KTX-582 intermediate-1". This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, also identified by its IUPAC name, ethyl (1s,4s)-4-(tosyloxy)cyclohexane-1-carboxylate. This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis and development of KTX-582 and related compounds.

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound and its immediate precursor, ethyl 4-hydroxycyclohexanecarboxylate. It is important to note that while some of these properties have been experimentally determined and reported by chemical suppliers, others are computed values obtained from publicly available chemical databases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | ethyl (1s,4s)-4-(tosyloxy)cyclohexane-1-carboxylate | [1] |

| Synonyms | This compound | [1] |

| CAS Number | 845508-29-4 | [1] |

| Molecular Formula | C16H22O5S | [1] |

| Molecular Weight | 326.4 g/mol | [1] |

| Appearance | Solid (predicted) | - |

| Purity | Typically ≥97% | - |

| Storage Conditions | 2-8°C, kept in a dark and dry place | - |

| Computed XLogP3 | 3.1 | [1] |

| Computed Hydrogen Bond Donor Count | 0 | [1] |

| Computed Hydrogen Bond Acceptor Count | 5 | [1] |

| Computed Rotatable Bond Count | 5 | [1] |

Table 2: Physicochemical Properties of the Precursor, Ethyl 4-hydroxycyclohexanecarboxylate

| Property | Value | Source |

| IUPAC Name | ethyl 4-hydroxycyclohexane-1-carboxylate | - |

| CAS Number | 17159-80-7 | - |

| Molecular Formula | C9H16O3 | - |

| Molecular Weight | 172.22 g/mol | - |

| Appearance | Liquid | - |

| Boiling Point | 127-134 °C at 0.1 mmHg | - |